Ethyl 2,4-dibromo-3-oxobutanoate

Catalog No.
S15986883
CAS No.
M.F
C6H8Br2O3
M. Wt
287.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2,4-dibromo-3-oxobutanoate

Product Name

Ethyl 2,4-dibromo-3-oxobutanoate

IUPAC Name

ethyl 2,4-dibromo-3-oxobutanoate

Molecular Formula

C6H8Br2O3

Molecular Weight

287.93 g/mol

InChI

InChI=1S/C6H8Br2O3/c1-2-11-6(10)5(8)4(9)3-7/h5H,2-3H2,1H3

InChI Key

JUVPCHUCQSEYEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)CBr)Br

Ethyl 2,4-dibromo-3-oxobutanoate is an organic compound characterized by the molecular formula C7H8Br2O3. It is classified as a dibromo derivative of 3-oxobutanoate, which is a type of beta-keto ester. The compound features two bromine atoms located at the 2 and 4 positions of the butanoate chain, along with a keto group at the 3 position. This unique structure imparts specific chemical reactivity and biological properties that are of interest in various fields of research.

  • Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines or thiols, leading to new derivatives.
  • Reduction Reactions: The compound can undergo reduction to yield ethyl 3-oxobutanoate or other related compounds.
  • Condensation Reactions: It can react with aldehydes or ketones under basic conditions to form larger molecules through aldol condensation.
  • Cyclization Reactions: The presence of the keto group allows for cyclization under certain conditions, leading to the formation of cyclic compounds.

These reactions are facilitated by the electrophilic nature of the bromine atoms and the carbonyl group.

The synthesis of ethyl 2,4-dibromo-3-oxobutanoate can be achieved through several methods:

  • Bromination of Ethyl 3-oxobutanoate: This method involves treating ethyl 3-oxobutanoate with bromine in a suitable solvent under controlled conditions to selectively introduce bromine at the 2 and 4 positions.
  • Michael Addition: A Michael addition reaction can be performed using a suitable nucleophile that targets the electrophilic carbonyl carbon, followed by bromination.
  • Multistep Synthesis: Starting from simpler precursors such as ethyl acetoacetate, a series of reactions including alkylation and halogenation can lead to the desired compound.

Each method requires careful optimization of reaction conditions to maximize yield and purity.

Ethyl 2,4-dibromo-3-oxobutanoate has potential applications in various areas:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Due to its unique structure, it may be explored for developing new pharmaceuticals or agrochemicals.
  • Material Science: Its reactivity may be utilized in creating novel materials through polymerization reactions.

Interaction studies involving ethyl 2,4-dibromo-3-oxobutanoate focus on its reactivity with other chemical species. For instance, studies have shown that it can interact with zinc and aldehydes, leading to the formation of complex products. These interactions are crucial for understanding its potential applications in synthetic chemistry and material development.

Ethyl 2,4-dibromo-3-oxobutanoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Ethyl 2-bromo-3-oxobutanoateC7H8BrO3Single bromine substitutionLess reactive than dibrominated versions
Ethyl 2,4-dinitro-3-oxobutanoateC7H8N2O5Nitro groups instead of brominesExhibits different biological activity due to nitro groups
Ethyl 2,4-dibromo-2,4-dimethyl-3-oxopentanoateC9H12Br2O3Additional methyl groupsIncreased steric hindrance affecting reactivity

Ethyl 2,4-dibromo-3-oxobutanoate's dual bromination distinguishes it from these compounds, enhancing its electrophilicity and potential for diverse chemical transformations.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

287.88197 g/mol

Monoisotopic Mass

285.88402 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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